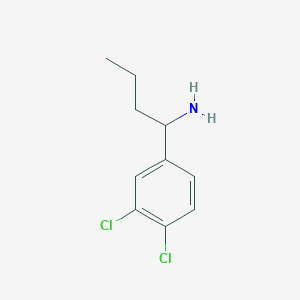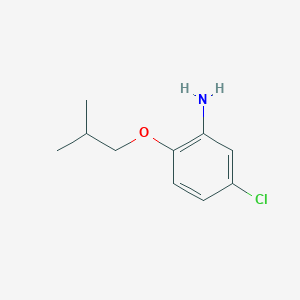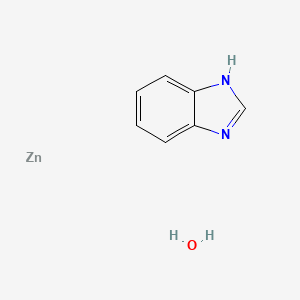![molecular formula C80H84N4O16Rh2 B3166248 Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) CAS No. 909389-99-7](/img/structure/B3166248.png)
Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is a coordination compound featuring rhodium in the +2 oxidation state. This compound is known for its unique structural and catalytic properties, making it a valuable reagent in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) typically involves the reaction of rhodium(II) acetate dimer with the corresponding adamantyl and phthalimido ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process involves heating the reactants in a suitable solvent, such as dichloromethane or acetonitrile, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can also be involved in reduction processes, particularly in organic synthesis.
Substitution: Ligand exchange reactions are common, where the adamantyl or phthalimido groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include diazo compounds, alkenes, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a suitable solvent .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclopropanation reactions with alkenes yield cyclopropane derivatives, while reactions with diazo compounds can produce carbenoid intermediates .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is widely used as a catalyst in various organic transformations, including cyclopropanation, C-H activation, and ylide formation .
Biology
The compound has been studied for its interactions with biological molecules, such as nucleosides and nucleotides. These interactions are of interest for understanding the compound’s potential as an antitumor agent .
Medicine
Research in medicine focuses on the compound’s potential therapeutic applications, particularly in cancer treatment. Its ability to form stable complexes with biological molecules makes it a promising candidate for drug development .
Industry
In the industrial sector, Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties enable efficient and selective transformations, reducing the need for harsh reaction conditions and minimizing waste .
Wirkmechanismus
The mechanism of action of Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) involves the formation of reactive intermediates, such as carbenoids and nitrenes, which facilitate various chemical transformations. The compound’s rhodium centers play a crucial role in stabilizing these intermediates and promoting the desired reactions . Molecular targets include organic substrates with reactive functional groups, such as alkenes and diazo compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodium(II) acetate dimer: A widely used catalyst with similar structural features but different ligand environments.
Tetrakis(triphenylphosphine)palladium(0): Another transition metal complex used in catalysis, with distinct reactivity and applications.
Uniqueness
Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) stands out due to its unique ligand framework, which imparts specific steric and electronic properties. These properties enhance its catalytic efficiency and selectivity in various reactions, making it a valuable tool in both academic and industrial research.
Eigenschaften
CAS-Nummer |
909389-99-7 |
|---|---|
Molekularformel |
C80H84N4O16Rh2 |
Molekulargewicht |
1563.3 g/mol |
IUPAC-Name |
(2S)-2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetic acid;rhodium |
InChI |
InChI=1S/4C20H21NO4.2Rh/c4*22-17-14-3-1-2-4-15(14)18(23)21(17)16(19(24)25)20-8-11-5-12(9-20)7-13(6-11)10-20;;/h4*1-4,11-13,16H,5-10H2,(H,24,25);;/t4*11?,12?,13?,16-,20?;;/m1111../s1 |
InChI-Schlüssel |
PLPQGTNWMBISEW-SNLBCUCMSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh] |
Isomerische SMILES |
C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh] |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


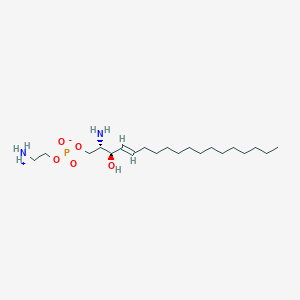
![[2-(3-Methylphenoxy)ethyl]amine hydrochloride](/img/structure/B3166176.png)
![4-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B3166181.png)
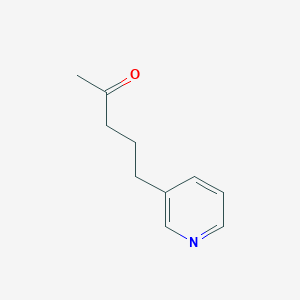
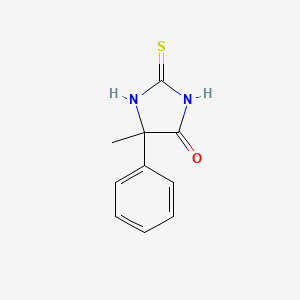
amine](/img/structure/B3166202.png)
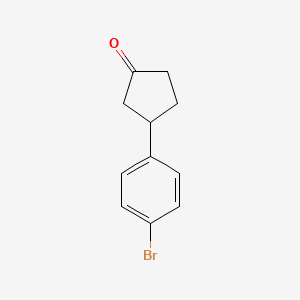
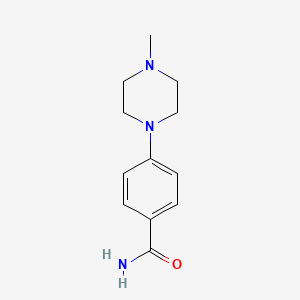

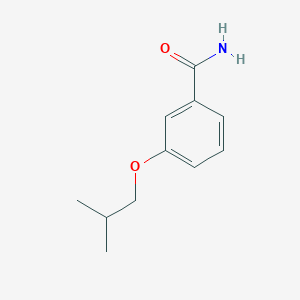
amine hydrochloride](/img/structure/B3166256.png)
